molecular formula C18H14O5 B191247 3-(4-Methoxyphenyl)-4-oxo-4h-chromen-7-yl acetate CAS No. 13293-49-7

3-(4-Methoxyphenyl)-4-oxo-4h-chromen-7-yl acetate

Cat. No. B191247
CAS RN: 13293-49-7
M. Wt: 310.3 g/mol
InChI Key: GGGJVAAAUYBGSQ-UHFFFAOYSA-N
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Description

The compound “3-(4-Methoxyphenyl)-4-oxo-4h-chromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds with a 4H-chromen-4-one backbone. They are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects .


Molecular Structure Analysis

The compound likely has a chromone backbone, which is a bicyclic system consisting of a benzene ring fused to a pyrone (a six-membered ring containing one oxygen atom and a carbonyl group). The 4-methoxyphenyl group and the acetate group are likely attached to this chromone backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include its polarity, solubility, and stability .

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Lichitsky et al. (2021) described a new approach for synthesizing a related compound, 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid, highlighting methods that could be relevant for similar compounds (Lichitsky, Komogortsev, & Melekhina, 2021).

  • Potential Antibacterial Activity : Čačić et al. (2009) synthesized thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, demonstrating their potential for antibacterial activity. This suggests possible antimicrobial applications for related compounds (Čačić et al., 2009).

  • Pharmacological Applications : A study by Behrami and Dobroshi (2019) reported on the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, a compound structurally similar to 3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate. This indicates potential pharmacological applications, including antimicrobial properties (Behrami & Dobroshi, 2019).

  • Antineoplastic Activity : Research by Gašparová et al. (2013) focused on synthesizing and evaluating the antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives, indicating potential cancer-fighting properties of similar compounds (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).

Safety And Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many chromone derivatives, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)23-14-7-8-15-17(9-14)22-10-16(18(15)20)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGJVAAAUYBGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927870
Record name 3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyphenyl)-4-oxo-4h-chromen-7-yl acetate

CAS RN

13293-49-7
Record name 7-(Acetyloxy)-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13293-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 7-(acetyloxy)-3-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013293497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10927870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7-hydroxy-4′-methoxyisoflavanone (2.0 g, 7.5 mmol), acetic anhydride (10 ml) and pyridine (2 ml) was heated on an oil bath at 105-110 C. for 1 hour. After cooling the mixture to room temperature, it was poured into water (100 ml), stirred for 2 hours and then extracted with dichloromethane (3×50 ml). The dichloromethane layer was washed with water, dried over anhydrous sodium sulfate and evaporated. The white residue was crystallised from methanol to yield 7-acetoxy-4′-methoxyisoflavone as colourless prisms (2.1 g, 91%). 1H NMR (CDCl3): δ 2.36 (s, 3H, OCOCH3), 3.84 (s, 3H, OCH3), 6.98 (d, 2H, J 8.7 Hz, ArH), 7.16 (dd, 1H, J 1.9 Hz 8.6 Hz, H6), 7.30 (d, 1H, J 1.9 Hz H8), 7.50 (d, 2H, J 8.7 Hz, ArH), 8.00 (s, 1H, H2), 8.32 (d, 1H, J 8.6 Hz, H5).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Alam, V Jaiswal, S Akhtar, BS Jayashree, KL Dhar - Phytochemistry, 2017 - Elsevier
Cancer is possibly one of the most devastating and complex disease and therefore involves chemotherapy as one of the frontline strategies in its therapy. However, expected toxicity …
Number of citations: 27 www.sciencedirect.com
R Chalotra, M Dhanawat, M Maqbool… - Pharmacognosy …, 2022 - phcogres.com
Iris kashmiriana belonging to the family Iridaceae, is found commonly in graveyards in the Kashmir region of India, as well as in some areas of Pakistan. This plant is used as a …
Number of citations: 1 www.phcogres.com
NNT Luan, T Okada, R Arata, L Prudhvi, M Miyaguchi… - Tetrahedron, 2022 - Elsevier
4′-O-Methylgrynullarin 1 and its derivatives 2–4 showed preferential cytotoxicity under nutrient-deprived conditions without cytotoxicity under normal-nutrient conditions, indicating that …
Number of citations: 3 www.sciencedirect.com

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